molecular formula C13H27NO B1488397 1-[(Octylamino)methyl]cyclobutan-1-ol CAS No. 1596071-89-4

1-[(Octylamino)methyl]cyclobutan-1-ol

Cat. No.: B1488397
CAS No.: 1596071-89-4
M. Wt: 213.36 g/mol
InChI Key: JWCMKOJPWMAYAU-UHFFFAOYSA-N
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Description

1-[(Octylamino)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring an octylamino (-NH-C₈H₁₇) substituent attached to a methylene group on the cyclobutane ring. Cyclobutanol derivatives are of interest in organic synthesis, pharmaceuticals, and material science due to their strained ring system, which can influence reactivity and intermolecular interactions. The octylamino group, a linear aliphatic chain, likely enhances lipophilicity compared to shorter or cyclic substituents, impacting solubility and bioavailability.

Properties

CAS No.

1596071-89-4

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

1-[(octylamino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C13H27NO/c1-2-3-4-5-6-7-11-14-12-13(15)9-8-10-13/h14-15H,2-12H2,1H3

InChI Key

JWCMKOJPWMAYAU-UHFFFAOYSA-N

SMILES

CCCCCCCCNCC1(CCC1)O

Canonical SMILES

CCCCCCCCNCC1(CCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight and Lipophilicity: The octylamino derivative is expected to exhibit the highest molecular weight (213.36 g/mol) and lipophilicity among the analogs, surpassing even the bulky cycloheptylamino derivative (197.32 g/mol) . This property may reduce aqueous solubility but improve membrane permeability in biological systems.
  • Cyclopropylamino (C₃): Introduces ring strain from the cyclopropane group, which could enhance reactivity in ring-opening reactions . 4-Fluorophenyl: The aromatic fluorinated group may increase toxicity and alter electronic properties, as seen in safety data requiring specific first-aid measures for inhalation .

Physicochemical and Functional Comparisons

Solubility and Reactivity:

  • Water Solubility: Shorter substituents (e.g., methylamino) likely improve solubility due to reduced hydrophobic interactions. In contrast, the octylamino and cycloheptylamino derivatives are predicted to be poorly water-soluble, favoring organic solvents .
  • Reactivity: The strained cyclobutane ring in all analogs may promote participation in [2+2] cycloadditions or nucleophilic substitutions. The octylamino group’s electron-donating effects could stabilize intermediates in such reactions.

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